Ethylcyanocyclohexyl acetate

Description

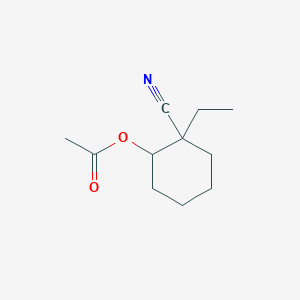

Ethyl 2-cyano-2-cyclohexylacetate (CAS: 3213-50-1), also known as ethyl cyano(cyclohexyl)acetate, is an organic ester compound with the molecular formula C₁₁H₁₇NO₂. Its structure features a cyclohexyl group bonded to a cyano-substituted acetate backbone, esterified with an ethyl group. This compound is characterized by its polarity (due to the nitrile and ester groups) and lipophilicity (from the cyclohexyl moiety), making it a versatile intermediate in organic synthesis and pharmaceutical applications. Synonymous names include Cyclohexaneacetic acid, α-cyano-, ethyl ester and ethyl 2-cyano-2-cyclohexyl-ethanoate .

Properties

CAS No. |

1331-45-9 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(2-cyano-2-ethylcyclohexyl) acetate |

InChI |

InChI=1S/C11H17NO2/c1-3-11(8-12)7-5-4-6-10(11)14-9(2)13/h10H,3-7H2,1-2H3 |

InChI Key |

KZFIGILTDRNYEJ-UHFFFAOYSA-N |

SMILES |

CCC1(CCCCC1OC(=O)C)C#N |

Canonical SMILES |

CCC1(CCCCC1OC(=O)C)C#N |

Synonyms |

1-[2-(Acetyloxy)ethyl]cyclohexanecarbonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-Hydroxycyclohexylacetate

- Structure: Replaces the cyano group with a hydroxyl (-OH) group.

- Synthesis: Prepared via condensation of ethyl bromoacetate with cyclohexanone using zinc, followed by hydrolysis .

- Reactivity: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the cyano derivative.

- Applications : Used in synthesizing β-hydroxy esters for polymer and pharmaceutical intermediates .

Methyl 2-Cyano-2-(2,6-Diethyl-4-Methylphenyl) Acetate

- Structure : Substitutes cyclohexyl with a substituted aromatic (2,6-diethyl-4-methylphenyl) group.

- Synthesis : Involves chlorination of a cyclohexylidene precursor in ethyl acetate, followed by reflux in dimethylformamide .

- Properties : The aromatic ring introduces resonance stabilization and lower solubility in aliphatic solvents compared to the cyclohexyl analog.

- Applications : Intermediate in agrochemical or medicinal chemistry due to steric and electronic tuning .

Methyl Acetoacetate

- Structure: Simpler ester with a ketone (C=O) instead of cyano and cyclohexyl groups.

- Physicochemical Properties : Boiling point 171.5°C, miscible with polar solvents. Lacks the lipophilic cyclohexyl group, reducing membrane permeability .

- Applications : Key in Claisen condensations (e.g., synthesizing acetoacetic ester) and as a pharmaceutical intermediate .

Hexyl Acetate

- Structure: Straight-chain ester (hexyl group) without cyano or cyclohexyl substituents.

- Properties: Lower polarity (logP ≈ 2.5) and higher volatility (boiling point 169°C) compared to ethyl cyano(cyclohexyl)acetate.

- Applications : Solvent in coatings and fragrances due to mild odor .

Data Table: Key Properties of Ethyl 2-Cyano-2-Cyclohexylacetate and Comparators

Research Findings and Functional Group Impact

- Cyano Group: Enhances electrophilicity and participates in nucleophilic additions (e.g., Strecker synthesis). Increases compound polarity but may reduce thermal stability compared to hydroxyl or alkyl groups .

- Cyclohexyl Group : Improves lipid solubility and bioavailability, critical in drug design. Steric hindrance from the cyclohexyl ring can slow enzymatic degradation .

- Aromatic vs. Aliphatic Substituents: Aromatic analogs (e.g., 2,6-diethyl-4-methylphenyl) offer π-π stacking interactions but lower solubility in nonpolar media compared to cyclohexyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.